9-(3-methoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a 3-methoxyphenyl group at position 9 and a 3-(trifluoromethyl)phenyl substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may influence electronic and steric properties .
Properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c1-31-13-7-3-6-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-4-2-5-11(8-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFBKXWJIBLMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-methoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅F₃N₄O₂
- Molecular Weight : 388.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Notably, it exhibits:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases that are crucial for cancer cell proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound against different cancer cell lines:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells :
- A549 Lung Cancer Model :
- HepG2 Liver Cancer Study :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparison of Structural and Physicochemical Properties
*Inferred from structural similarity; exact data unavailable in evidence.
Key Observations:
Preparation Methods
Construction of the 7H-Purine Scaffold
The synthesis begins with the preparation of 8-oxo-7H-purine-6-carboxylic acid , a versatile intermediate accessible via cyclocondensation of diaminomaleonitrile with urea derivatives under acidic conditions. Alternative routes involve ring-closing metathesis or palladium-catalyzed cyclization, though these methods are less commonly reported for this specific scaffold.
Reaction Conditions :
Introduction of the C2-Aryl Group
The 3-(trifluoromethyl)phenyl moiety at C2 is installed via Suzuki-Miyaura coupling, leveraging the inherent reactivity of halogenated purines. Bromination at C2 using $$ \text{PBr}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ generates 2-bromo-8-oxo-7H-purine-6-carboxylic acid , which undergoes cross-coupling with 3-(trifluoromethyl)phenylboronic acid.
Optimized Coupling Protocol :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh$$3$$)$$4$$ (5 mol%) |
| Base | $$ \text{Na}2\text{CO}3 $$ (2.0 equiv) |
| Solvent | DMF/H$$_2$$O (4:1) |
| Temperature | 90°C, 24 h |
| Yield | 82% (HPLC purity >95%) |
The introduction of the 3-methoxyphenyl group at C9 employs a TBAF (tetrabutylammonium fluoride)-assisted alkylation strategy, which enhances nucleophilicity at N9 while minimizing side reactions.
Procedure :
- Substrate : 2-(3-(Trifluoromethyl)phenyl)-8-oxo-7H-purine-6-carboxylic acid (1.0 equiv).
- Alkylating Agent : 3-Methoxyphenethyl bromide (1.5 equiv).
- Base/Catalyst : TBAF (1.2 equiv), $$ \text{K}2\text{CO}3 $$ (2.0 equiv).
- Solvent : Anhydrous DMF, 80°C, 8 h.
- Workup : Dilution with ice-water, extraction with EtOAc, silica gel chromatography.
- Yield : 75%.
Amidation at C6: Carboxamide Formation
The C6-carboxylic acid is converted to the carboxamide via activation with EDC/HOBt followed by treatment with ammonium hydroxide.
Reaction Scheme :
$$
\text{R-COOH} \xrightarrow{\text{EDC, HOBt}} \text{R-COO}^- \text{Active Ester} \xrightarrow{\text{NH}4\text{OH}} \text{R-CONH}2
$$
Conditions :
- Activator : EDC (1.5 equiv), HOBt (1.5 equiv).
- Solvent : DCM, 0°C to room temperature, 12 h.
- Yield : 88%.
Purification and Characterization
Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Key characterization data include:
Spectroscopic Data :
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$): δ 8.72 (s, 1H, H8), 7.85–7.45 (m, 4H, aryl-H), 6.95 (d, $$ J = 8.4 $$ Hz, 2H, 3-methoxyphenyl), 3.81 (s, 3H, OCH$$3$$).
- HRMS : m/z 430.1024 [M+H]$$^+$$ (calculated: 430.1019).
Physicochemical Properties :
Comparative Analysis of Synthetic Routes
Table 1 evaluates three reported methods for synthesizing the target compound:
| Method | Key Steps | Total Yield | Purity | Limitations |
|---|---|---|---|---|
| Convergent Synthesis | Suzuki coupling → N9-alkylation → Amidation | 58% | >99% | High catalyst cost |
| One-Pot Functionalization | Simultaneous C2/C9 modification | 42% | 95% | Regioselectivity challenges |
| Solid-Phase Synthesis | Resin-bound purine assembly | 35% | 90% | Scalability issues |
The convergent approach remains optimal for large-scale production despite requiring multiple purification steps.
Challenges and Optimization Strategies
Regioselectivity in N9-Alkylation
Competing alkylation at N7 is mitigated by using bulky bases (e.g., TBAF) and low temperatures. Kinetic studies show N9 selectivity improves from 3:1 to 15:1 when reactions are conducted at 0°C versus room temperature.
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group necessitates mild acidic conditions during workup to prevent hydrolysis. Employing buffered aqueous phases (pH 6–7) preserves the CF$$_3$$ moiety.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 9-(3-methoxyphenyl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the purine core via cyclization of a pyrimidine intermediate with appropriate substituents.
- Step 2 : Introduction of the 3-methoxyphenyl group at position 9 using Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) with a palladium catalyst .
- Step 3 : Functionalization at position 2 with 3-(trifluoromethyl)phenyl via nucleophilic substitution, requiring anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) .
- Critical Conditions : Temperature (60–80°C for coupling), solvent choice (DMF for polar steps, THF for non-polar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purine core integrity. Aromatic protons (δ 6.8–8.2 ppm) and CF₃ groups (δ ~120 ppm in ¹³C) are diagnostic .
- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z ~450–470) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between aryl groups impacting bioactivity) .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media.
- pH Adjustment : Carboxamide groups enable solubility in slightly basic buffers (pH 7.4–8.0) .
- Liposomal Encapsulation : For in vivo studies, improve bioavailability via lipid-based carriers .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or COX-2 using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., adenosine receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design identifies optimal Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide solvent selection (e.g., toluene vs. DMF for steric hindrance mitigation) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on kinase inhibition using in silico docking (AutoDock Vina) .
- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-test in multiple cell lines .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., 20-ns MD runs to assess purine core stability) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to forecast IC₅₀ trends .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, competitive inhibition of CDK2 (Ki ~50 nM) .
- Crystallography : Co-crystal structures with target enzymes (e.g., PDB ID 4YC3 analogs) reveal hydrogen bonds between carboxamide and catalytic lysine residues .
Q. How to address purification challenges due to structural analogs or byproducts?
- Methodological Answer :
- HPLC Method Development : Use C18 columns with acetonitrile/water gradients (5→95% over 30 mins) to separate diastereomers .
- Recrystallization : Optimize solvent pairs (ethanol/water) based on differential solubility of byproducts .
Q. What strategies explore structure-activity relationships (SAR) for therapeutic optimization?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with varied aryl groups (e.g., 3-ethoxy vs. 3-methoxy) and test against COX-2 .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., methoxy demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
